Deposiston - 54958-72-4

Deposiston

Catalog Number: EVT-12873498
CAS Number: 54958-72-4
Molecular Formula: C45H58O7S
Molecular Weight: 743.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Deposiston is synthesized using high-throughput combinatorial methods, which enable the creation of materials libraries with diverse compositions. This approach facilitates the discovery of new materials by systematically varying the deposition conditions and analyzing the resulting properties. The classification of Deposiston falls under functional materials, specifically within the categories of complex oxides or metal alloys, depending on its specific composition and application.

Synthesis Analysis

Methods

The synthesis of Deposiston typically involves advanced techniques such as pulsed laser deposition and chemical vapor deposition. These methods allow for precise control over the composition and thickness of the deposited films.

  • Pulsed Laser Deposition: This technique utilizes high-energy laser pulses to ablate target materials, which then deposit onto a substrate in a controlled environment. This method is particularly effective for creating thin films with specific stoichiometries.
  • Chemical Vapor Deposition: In this process, gaseous precursors react on a substrate surface to form solid deposits. Variations such as plasma-enhanced chemical vapor deposition can enhance the growth rates and quality of the films.

Technical Details

The synthesis process often includes in-situ characterization techniques such as Reflection High-Energy Electron Diffraction (RHEED) and Rutherford Backscattering Spectrometry (RBS) to monitor film growth and composition in real-time. These methods provide critical data regarding the crystallographic quality and elemental distribution within the films.

Molecular Structure Analysis

Structure

The molecular structure of Deposiston can vary significantly based on its synthesis conditions and intended application. Typically, it may exhibit a layered structure characteristic of many thin-film materials. The atomic arrangement can be analyzed using X-ray diffraction techniques, which reveal information about lattice parameters and crystallinity.

Data

Data from structural analyses indicate that Deposiston may possess unique electronic properties due to its specific arrangement of atoms. For instance, variations in cation composition can lead to different electronic band structures, influencing its conductivity and optical properties.

Chemical Reactions Analysis

Reactions

Deposiston participates in various chemical reactions depending on its environment and composition. Common reactions include:

  • Oxidation-Reduction Reactions: These are significant in applications involving catalysis or energy storage.
  • Thermal Decomposition: At elevated temperatures, Deposiston may decompose into simpler compounds, which can be exploited for material recycling or recovery processes.

Technical Details

The kinetics of these reactions can be studied using differential thermal analysis (DTA) and thermogravimetric analysis (TGA), providing insights into stability and reactivity under different conditions.

Mechanism of Action

Process

The mechanism by which Deposiston exerts its effects is closely tied to its electronic structure and surface properties. In catalysis, for example, Deposiston may facilitate reactions by providing active sites that lower activation energies.

Data

Experimental data suggest that the efficiency of Deposiston in catalytic applications can be enhanced through surface modifications or doping with other elements, optimizing its reactivity and selectivity.

Physical and Chemical Properties Analysis

Physical Properties

Deposiston exhibits several notable physical properties:

  • Color: Typically varies based on composition but can range from metallic luster to opaque.
  • Density: Varies with composition; generally higher densities are associated with more complex oxides.
  • Melting Point: Dependent on the specific formulation; some variants exhibit high thermal stability.

Chemical Properties

Chemically, Deposiston demonstrates:

  • Solubility: Varies widely; some forms are soluble in organic solvents while others are not.
  • Reactivity: Exhibits significant reactivity towards acids and bases, making it suitable for various chemical processes.
Applications

Deposiston has a wide range of scientific uses:

  • Catalysis: Used as a catalyst in chemical reactions due to its unique surface properties.
  • Electronics: Its conductive properties make it suitable for applications in electronic devices such as sensors or transistors.
  • Energy Storage: Investigated for use in batteries or supercapacitors due to its electrochemical characteristics.

Properties

CAS Number

54958-72-4

Product Name

Deposiston

IUPAC Name

[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] propane-2-sulfonate;[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

Molecular Formula

C45H58O7S

Molecular Weight

743.0 g/mol

InChI

InChI=1S/C23H30O4S.C22H28O3/c1-5-23(24)13-11-21-20-8-6-16-14-17(27-28(25,26)15(2)3)7-9-18(16)19(20)10-12-22(21,23)4;1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,7,9,14-15,19-21,24H,6,8,10-13H2,2-4H3;1,13,17-20H,5-12H2,2-3H3/t19-,20-,21+,22+,23+;17-,18+,19+,20-,21-,22-/m10/s1

InChI Key

GBBLXLZDAKZQGW-XOCSYMDRSA-N

Canonical SMILES

CC(C)S(=O)(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C.CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C

Isomeric SMILES

CC(C)S(=O)(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C.CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C

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